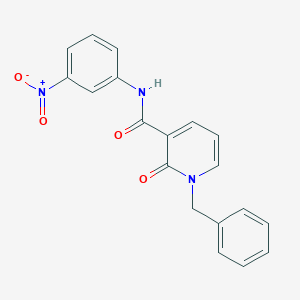

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a benzyl group at the 1-position and a 3-nitrophenyl substituent on the amide nitrogen. The nitro group at the 3-position of the phenyl ring and the benzyl moiety likely influence electronic properties, solubility, and target binding.

Properties

IUPAC Name |

1-benzyl-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUSOKOWHVCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring. The final step involves the acylation of the dihydropyridine derivative with an appropriate carboxylic acid derivative to form the target compound .

Chemical Reactions Analysis

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties . Its mechanism of action often involves enzyme inhibition, where it binds to specific molecular targets, blocking their activity.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation. For example, molecular docking studies suggest that it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis.

Biological Research

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity provides insights into biochemical pathways and potential therapeutic targets.

Materials Science

The unique structure of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide makes it a candidate for developing novel materials with specific electronic and optical properties. This aspect is particularly relevant in the field of organic electronics and photonics.

Anticancer Activity Study

In a study evaluating the anticancer effects of similar compounds using the MTT assay on HT29 and DU145 cell lines, results indicated that certain derivatives significantly reduced cell viability compared to control groups. This suggests potential therapeutic applications for these compounds in cancer treatment.

Inhibition Studies

Another research focused on the inhibition of elastase by related dihydropyridine derivatives found that these compounds could serve as effective inhibitors for conditions associated with elastase activity, such as chronic obstructive pulmonary disease (COPD).

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Key Observations:

- Positional Isomerism : The 3-nitrobenzyl analog (CAS 941910-38-9) shows reduced solubility due to dual nitro groups, whereas the target compound’s benzyl group balances lipophilicity .

- Halogen Effects : Bromo and fluoro substituents (e.g., G857-0506) increase molecular weight and may enhance target affinity but reduce metabolic stability .

Crystallographic and Conformational Insights

- Planar Conformation : Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to π-conjugation across the amide bridge, a feature critical for stacking interactions in kinase binding pockets .

- Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds (observed in ) suggest similar packing patterns across analogs, which may influence crystallization efficiency.

Biological Activity

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Dihydropyridine Core : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and an amine.

- Introduction of Substituents : The nitrophenyl and benzyl groups are introduced via nucleophilic substitution reactions.

- Purification : The final product is purified through recrystallization or chromatography to achieve the desired yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer activity. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, molecular docking studies suggest that it can inhibit the epidermal growth factor receptor (EGFR), which plays a pivotal role in tumor growth and metastasis .

Study on Anticancer Activity

In a study investigating the anticancer effects of related compounds, researchers utilized the MTT assay to evaluate cell viability in HT29 and DU145 cell lines. The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, suggesting potential therapeutic applications for these compounds in cancer treatment .

Inhibition Studies

Another study focused on the inhibition of elastase by similar dihydropyridine derivatives. The results indicated that these compounds could serve as effective inhibitors, potentially leading to applications in treating conditions associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.